1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one
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Overview
Description
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-dimethoxyphenyl moiety, followed by the introduction of the pyrrolidine ring and the phenylsulfonyl group. Common reagents used in these reactions include organometallic reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors or other advanced techniques to scale up the process efficiently.
Chemical Reactions Analysis
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the conditions and reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one include other sulfonyl-containing pyrrolidines and dimethoxyphenyl derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct advantages in certain applications, such as enhanced binding affinity or stability.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-9-8-15(12-19(18)26-2)13-20(22)21-11-10-17(14-21)27(23,24)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWYHQLYUWZTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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